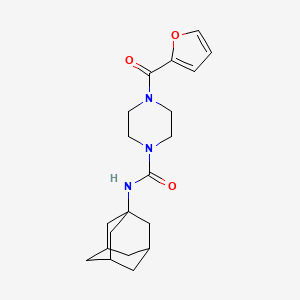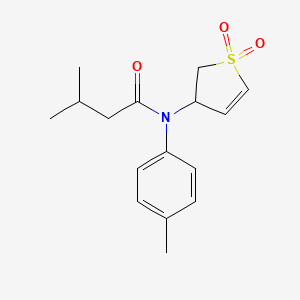
2,5-dichlorophenyl 4-methylbenzenesulfonate
Descripción general
Descripción
2,5-dichlorophenyl 4-methylbenzenesulfonate (DCMBS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and material sciences. DCMBS is a sulfonated derivative of 2,5-dichlorophenyl and 4-methylbenzene, and its unique chemical structure makes it a promising candidate for research and development.
Aplicaciones Científicas De Investigación
Crystal Structures and Tautomeric States
Studies on crystal structures and tautomeric states of derivatives like 2-ammoniobenzenesulfonates, including those with chloro and methyl substituents, reveal the influence of these groups on crystal packing and thermal stability. The determination of these structures aids in understanding the physical properties and potential applications of these compounds in materials science and engineering (Bekö et al., 2015).
Nonlinear Optical Materials
Research into 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including those with p-toluenesulfonate (DAST), highlights their potential as second-order nonlinear optical materials. These studies investigate the effects of anion exchange on the materials' thermal properties, solubility, and nonlinear optical activity, contributing to the development of advanced optical devices (Ogawa et al., 2008).
Synthesis of Novel Compounds
Research on the synthesis of novel compounds, such as the preparation of 4,5-disubstituted 1,2-dicyanobenzenes and the subsequent conversion to octasubstituted phthalocyanines, explores new methods for creating materials with potential applications in dye synthesis and electronic devices (Wöhrle et al., 1993).
Supramolecular Aggregation
Investigations into supramolecular aggregation, as seen in compounds like 2-chlorophenyl 3-nitrobenzenesulfonate and derivatives, focus on the interactions that lead to complex molecular assemblies. These studies are crucial for understanding molecular recognition and the design of new molecular materials (Vembu et al., 2004).
Novel Synthesis Methods
The development of novel synthesis methods for compounds such as 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride showcases advancements in chemical synthesis techniques. These methods provide new pathways for producing intermediates used in the manufacture of pesticides and other chemicals (Du et al., 2005).
Luminescent Materials
Research into luminescent materials, including the synthesis and characterization of novel luminescent bent acenedithiophenes, opens up possibilities for their use in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Pietrangelo et al., 2007).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-8-10(14)4-7-12(13)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHRKAYUTUROFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4063824.png)

![2,6-dimethyl-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}quinoline](/img/structure/B4063829.png)
![5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063837.png)

![1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4063847.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B4063850.png)


![4-bromo-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4063873.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063891.png)
![N-benzyl-5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4063894.png)


